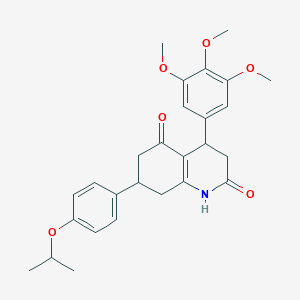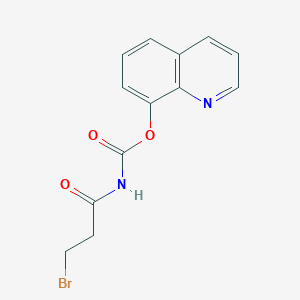![molecular formula C16H22N4O3S B5560858 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)
(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo and pyridazine derivatives, which are structurally related to the compound of interest, involves multiple reaction steps including cyclization, N-methylation, and reactions with hydrazine hydrate. These processes are essential for creating the complex heterocyclic structures found in these compounds. For example, ethoxycarbonylalkylidene derivatives have been synthesized through reactions with ethyl pyruvate, leading to cyclization to form pyridazino[6,1-c]-triazines, demonstrating the complex synthetic routes employed in creating these molecules (Lange et al., 1997).
Molecular Structure Analysis
The structure of pyrazolo and pyridazine derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy and X-ray diffraction analysis. These techniques have provided detailed insights into the molecular structure of these compounds, such as the unexpected magnetic non-equivalence of CH2 protons observed in some derivatives (Lange et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[1,5-a]pyrimidines and related compounds involves interactions with hydrazine hydrate and other reagents, leading to the formation of various derivatives with potential biological activity. These reactions highlight the versatile chemistry of these heterocyclic compounds and their potential for further functionalization (Chimichi et al., 1996).
科学的研究の応用
Synthesis and Derivatives
Indolylpyridazinone Derivatives Synthesis : The synthesis of novel indolylpyridazinone derivatives, which may include compounds structurally related to the one , has been studied. These compounds have shown potential for biological activity (Abubshait, 2007).
Pyrazolopyrimidine Derivatives : The chemistry of substituted pyrazolo[1,5-a]pyrimidines was investigated, revealing insights into reaction mechanisms and potential applications of these types of compounds (Chimichi et al., 1996).
Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis : Efficient synthesis methods for novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were developed, providing a framework for creating similar complex molecules (Kamal El‐dean et al., 2018).
Biological and Pharmacological Applications
Monoamine Oxidase Inhibitory Activity : Pyridazinone derivatives have been studied for their monoamine oxidase inhibitory activity, indicating potential applications in neurological or psychiatric disorders (Ahmad et al., 2019).
Cytotoxicity Studies : Synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for cytotoxic activity, suggesting potential use in cancer research or treatment (Hassan et al., 2014).
Antimicrobial Activity : The antimicrobial activity of various pyrazole derivatives has been assessed, indicating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019; Akula et al., 2019).
Herbicidal Activities : Studies on pyridazine derivatives, similar in structure to the compound , have shown herbicidal activities, suggesting their potential use in agriculture (Xu et al., 2008).
特性
IUPAC Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridazin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-12(2)5-7-19-8-9-20(15-11-24(22,23)10-14(15)19)16(21)13-4-3-6-17-18-13/h3-6,14-15H,7-11H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYXXONEHBNID-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=NN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=NN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridazin-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)
![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)
![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)
